molecular formula C₁₁H₁₇D₅ClNO₄ B1152024 (R)-Butyryl Carnitine-d5 Chloride

(R)-Butyryl Carnitine-d5 Chloride

Cat. No.: B1152024
M. Wt: 272.78
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Acylcarnitines in Metabolic Studies

Acylcarnitines are a class of compounds formed when a fatty acid is attached to carnitine. hmdb.ca They are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondria, where they undergo β-oxidation to produce energy. metwarebio.comnih.gov This process, known as the carnitine shuttle, is fundamental for cellular energy homeostasis, especially in tissues with high energy demands like the heart and skeletal muscles. youtube.com

Beyond their primary role in fatty acid metabolism, acylcarnitines are involved in various other metabolic pathways, including the metabolism of branched-chain amino acids. nih.govnih.gov Consequently, the levels and profiles of different acylcarnitine species can provide a detailed snapshot of the body's metabolic state. nih.gov Alterations in acylcarnitine concentrations are associated with a range of conditions, including inborn errors of metabolism, cardiovascular diseases, diabetes, and certain cancers. nih.govmedchemexpress.com For instance, elevated levels of butyrylcarnitine (B1668139) (C4) can be an indicator of metabolic disorders such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase deficiency (IBDD). nih.govresearchgate.net

Significance of Stable Isotope-Labeled Compounds in Biochemical Research

The accurate quantification of endogenous metabolites in complex biological matrices like plasma or tissue is a significant analytical challenge. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for these measurements due to its high sensitivity and selectivity. scispace.com However, the accuracy of LC-MS analysis can be affected by various factors, including sample preparation, matrix effects, and instrument variability. scispace.comnih.gov

To overcome these challenges, stable isotope-labeled internal standards (SIL-IS) are widely employed. scispace.comchromatographyonline.com These are synthetic versions of the target analyte where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). symeres.com Since SIL-IS are chemically identical to their natural counterparts, they co-elute during chromatography and experience the same ionization efficiencies and matrix effects in the mass spectrometer. scispace.comnih.gov By adding a known amount of the SIL-IS to a sample, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification of the endogenous analyte. lgcstandards.comnih.gov Deuterium-labeled compounds are particularly valuable as they can be synthesized efficiently and provide a distinct mass shift for clear differentiation from the unlabeled analyte. clearsynth.comscispace.comhwb.gov.in

Role of (R)-Butyryl Carnitine-d5 Chloride as a Research Standard

This compound is the deuterium-labeled form of (R)-Butyryl Carnitine Chloride. The "d5" designation indicates that five hydrogen atoms in the butyryl group have been replaced with deuterium. This labeling makes it an ideal internal standard for the quantification of endogenous butyrylcarnitine in research and clinical settings. scbt.commedchemexpress.com

In metabolic research, particularly in the field of metabolomics, accurate measurement of acylcarnitines is crucial for diagnosing and understanding metabolic diseases. For example, newborn screening programs utilize tandem mass spectrometry to analyze acylcarnitine profiles in blood spots to detect inborn errors of metabolism. nih.gov The use of this compound as an internal standard in these assays ensures the reliability and accuracy of the results, which is critical for early diagnosis and intervention. lumiprobe.com

Furthermore, in studies investigating the pathophysiology of diseases like heart failure or cancer, where altered energy metabolism is a key feature, this compound enables researchers to precisely track changes in butyrylcarnitine levels, providing valuable insights into disease mechanisms. medchemexpress.combiocat.comtargetmol.com

Interactive Data Table: Properties of Butyrylcarnitine and its Deuterated Standard

Property(R)-Butyryl Carnitine ChlorideThis compound
Molecular Formula C₁₁H₂₂ClNO₄ caymanchem.comC₁₁H₁₇D₅ClNO₄ scbt.com
Molecular Weight 267.75 g/mol lumiprobe.com272.78 g/mol scbt.com
Primary Application Endogenous metabolite, biomarker medchemexpress.comInternal standard for mass spectrometry scbt.commedchemexpress.com
Commonly Studied In Metabolic disorders, cardiovascular disease nih.govsigmaaldrich.comQuantitative bioanalysis, metabolomics nih.govscispace.com

Research Findings on Butyrylcarnitine

Research AreaKey FindingsAssociated Conditions
Newborn Screening Elevated butyrylcarnitine (C4) is a primary marker. nih.govShort-chain acyl-CoA dehydrogenase deficiency (SCADD), Isobutyryl-CoA dehydrogenase deficiency (IBDD) nih.govresearchgate.net
Cardiovascular Disease Disturbed metabolic profiles, including elevated butyrylcarnitine, are associated with heart failure outcomes. medchemexpress.comHeart Failure medchemexpress.com
Cancer Research Butyrylcarnitine has been identified as a potential biomarker for risk and progression in certain cancers. medchemexpress.comHead and Neck Cancer medchemexpress.com
Metabolic Regulation Acylcarnitines, including butyrylcarnitine, are crucial for mitochondrial fatty acid oxidation and overall energy homeostasis. nih.govcreative-proteomics.comGeneral Metabolic Dysfunction

Properties

Molecular Formula

C₁₁H₁₇D₅ClNO₄

Molecular Weight

272.78

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Inner Salt;  _x000B_(Butyryl-d5)-L-carnitine;  (Butyryl-d5)carnitine;  L-Carnitine Butyryl-d5 Ester;  n-(Butyryl-d5)-L(-)-carnitine; 

Origin of Product

United States

Synthesis and Structural Aspects

Synthetic Pathways and Methodologies for Deuterated Acylcarnitines

The generation of deuterated acylcarnitines, including (R)-Butyryl Carnitine-d5 Chloride, generally involves the acylation of the hydroxyl group of L-carnitine (the (R)-enantiomer) with an isotopically labeled acyl group. The common strategy is to first prepare an activated form of the deuterated carboxylic acid, such as an acyl chloride, which then readily reacts with the carnitine molecule.

A prevalent method for synthesizing acylcarnitines involves the reaction of L-carnitine hydrochloride with a suitable acylating agent. nih.gov For the target compound, this process would utilize a deuterated butyryl source. The general steps are:

Preparation of the Deuterated Acylating Agent: The synthesis begins with a deuterated precursor, typically butyric acid-d5. This isotopically labeled acid is then converted into a more reactive derivative, most commonly butyryl-d5 chloride. This activation is often achieved by treating the deuterated butyric acid with a chlorinating agent like thionyl chloride (SOCl₂). orgsyn.org The reaction proceeds by substituting the hydroxyl group of the carboxylic acid with a chlorine atom.

Esterification with (R)-Carnitine: The resulting butyryl-d5 chloride is then reacted with (R)-carnitine hydrochloride. In a described method for the non-deuterated analogue, the reaction mixture is warmed to facilitate the esterification of the hydroxyl group on the carnitine molecule. nih.gov The final product, this compound, is then isolated and purified, often through crystallization. nih.gov

An alternative approach involves using a mixture of deuterated butyric acid and butyryl-d5 chloride as the acylating medium, with L-carnitine chloride added directly to this mixture and heated to drive the reaction. nih.gov

Stereochemical Considerations in this compound Synthesis

The biological activity of carnitine and its derivatives is highly dependent on their stereochemistry. Only the (R)-enantiomer (also known as the L-form) is biologically active. The (S)- or D-isomer is inactive and can act as a competitive inhibitor of crucial enzymes like carnitine acetyltransferase. google.comcreative-proteomics.com Therefore, ensuring the synthesis yields exclusively the (R)-enantiomer of Butyryl Carnitine-d5 Chloride is of paramount importance.

The stereochemical purity of the final product is dictated by the starting material, (R)-carnitine. The acylation step, where the deuterated butyryl group is attached, is not known to affect the chiral center at the C-3 position of the carnitine backbone, thus preserving the (R) configuration. The primary challenge lies in obtaining optically pure (R)-carnitine. Several industrial and laboratory-scale methods have been developed to achieve this.

Method for Obtaining (R)-CarnitinePrincipleKey Features
Chiral Resolution Separation of a racemic (DL) mixture of carnitine. This can be done by fractional crystallization of salts formed with an optically active acid (e.g., camphoric acid). google.comA traditional but potentially lower-yield method.
Microbiological Resolution Using microorganisms that preferentially metabolize the unwanted (S)-carnitine from a racemic mixture, leaving the desired (R)-carnitine. justia.comOffers high stereoselectivity but requires fermentation and separation processes.
Stereospecific Synthesis Building the molecule from a pre-existing chiral starting material. A common precursor is (S)-epichlorohydrin, which sets the desired stereochemistry early in the synthetic route. googleapis.comProvides excellent control over the stereochemical outcome.
Enantioselective Catalysis Reduction of a prochiral ketone precursor (e.g., an alkyl 4-chloro-3-oxobutyrate) using a chiral catalyst, typically a Ruthenium-based complex, to produce the desired (R)-hydroxy ester intermediate. epo.orgAn efficient, modern approach capable of high yield and high enantiomeric purity on an industrial scale. epo.org
Biosynthesis Enzymatic conversion of precursors like γ-butyrobetaine into (R)-carnitine using specific enzymes such as γ-butyrobetaine hydroxylase. creative-proteomics.comnih.govMimics the natural pathway, ensuring perfect stereospecificity.

By starting with (R)-carnitine of high enantiomeric purity, obtained through one of these established methods, the subsequent synthesis of this compound ensures the correct and biologically relevant stereoisomer is produced.

Biochemical and Metabolic Pathway Research

Investigation of Fatty Acid Beta-Oxidation Pathways

Fatty acid beta-oxidation is a critical mitochondrial process for energy production, particularly in tissues like the heart and skeletal muscle. This pathway involves the breakdown of fatty acids into acetyl-CoA, which then enters the citric acid cycle. Carnitine is essential for this process, as it facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane.

While direct studies utilizing (R)-Butyryl Carnitine-d5 Chloride to investigate fatty acid beta-oxidation are not prominent in published literature, its role as a stable isotope-labeled tracer can be inferred. By introducing this labeled compound into a biological system, researchers could potentially trace the metabolic fate of the butyryl group. This allows for the study of how short-chain fatty acids are metabolized and the dynamics of their entry into and flux through the beta-oxidation pathway. The use of labeled carnitine derivatives, such as d3-acetylcarnitine, has been demonstrated to monitor carnitine metabolism and uptake in muscle tissue during contraction, highlighting the potential of similar applications for this compound. medchemexpress.com

Research on Carnitine Transport Mechanisms and Systems

The transport of carnitine and its acylated forms across cell membranes is a highly regulated process mediated by specific transporter proteins. Research in this area is crucial for understanding carnitine homeostasis and its dysregulation in various diseases.

The high-affinity carnitine transporter, OCTN2 (coded by the SLC22A5 gene), is fundamental for carnitine uptake and reabsorption in tissues such as the intestine, kidney, heart, and muscle. researchgate.net Studies on the non-labeled form, butyryl-L-carnitine, have provided significant insights into its interaction with OCTN2. Research has shown that butyryl-L-carnitine is a potent inhibitor of OCTN2-mediated carnitine transport. scienceopen.comnih.gov In human retinal pigment epithelial (HRPE) cells expressing OCTN2, butyryl-L-carnitine demonstrated a strong inhibitory effect on the uptake of radiolabeled L-carnitine. scienceopen.com

Further investigations using Xenopus laevis oocytes expressing human OCTN2 revealed that butyryl-L-carnitine is not just an inhibitor but also a transportable substrate of OCTN2. scienceopen.com The transport is electrogenic and sodium-dependent. scienceopen.com The use of a labeled compound like this compound in such assays would serve as an invaluable tool for directly quantifying its transport rate and affinity without the need for radiolabeling.

Kinetic Parameters of Butyryl-L-Carnitine with OCTN2
ParameterValueCell System
IC50 (Inhibition of L-carnitine transport)1.5 ± 0.3 µMHRPE cells
K0.5 (Transport via OCTN2)0.40 ± 0.02 µMXenopus laevis oocytes

The amino acid transporter ATB0,+ (coded by the SLC6A14 gene) is another transporter capable of mediating carnitine transport. nih.gov Unlike OCTN2, it generally functions as a low-affinity, high-capacity transporter for carnitine and its derivatives. scienceopen.com Research has demonstrated that butyryl-L-carnitine is a substrate for ATB0,+. scienceopen.comnih.gov In mammalian cells expressing ATB0,+, butyryl-L-carnitine was found to inhibit glycine (B1666218) transport. scienceopen.com

Electrophysiological studies in Xenopus laevis oocytes expressing human ATB0,+ showed that butyryl-L-carnitine induces sodium-dependent inward currents, confirming it is transported by ATB0,+. scienceopen.com This transport is also saturable. scienceopen.com The distinct transport characteristics of OCTN2 and ATB0,+ for butyryl-L-carnitine suggest they may have different physiological roles in carnitine homeostasis. scienceopen.com

Kinetic Parameters of Butyryl-L-Carnitine with ATB0,+
ParameterValueCell System
IC50 (Inhibition of glycine transport)4.6 ± 0.7 mMMammalian cells
K0.5 (Transport via ATB0,+)1.4 ± 0.1 mMXenopus laevis oocytes

Elucidation of Acylcarnitine Biosynthesis and Degradation Pathways

Acylcarnitines are synthesized through the esterification of L-carnitine with acyl-CoAs, a reaction catalyzed by carnitine acyltransferases. This process is reversible, allowing for the regeneration of free carnitine and acyl-CoAs. The balance between the synthesis and degradation of acylcarnitines is vital for cellular energy metabolism and the detoxification of excess acyl groups.

The use of stable isotope-labeled compounds like this compound can be instrumental in dissecting these pathways. By introducing the labeled butyrylcarnitine (B1668139), researchers can trace its degradation back to free carnitine and butyryl-CoA, and potentially follow the subsequent metabolic fate of the butyryl group. Conversely, by providing labeled precursors like d5-butyrate, the synthesis of (R)-Butyryl Carnitine-d5 can be monitored, offering insights into the activity of carnitine acyltransferases and the dynamics of the acyl-CoA pool.

Metabolic Flux Analysis Utilizing Stable Isotope Tracers

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. This approach often relies on the use of stable isotope tracers to follow the flow of atoms through metabolic pathways.

This compound is well-suited for such studies. As a deuterated tracer, it can be introduced into cells or organisms, and its metabolic products can be tracked and quantified using mass spectrometry. This would allow for the determination of the flux of the butyryl moiety into various metabolic pathways, such as the citric acid cycle or fatty acid synthesis. It can also be used to study the turnover rate of the butyrylcarnitine pool itself. While specific metabolic flux analysis studies employing this compound are not widely documented, the principles of isotope tracing make it a valuable potential tool for this type of research.

Contribution to Metabolomics and Proteomics Research in Identifying Metabolic Signatures

In the field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological sample, accurate quantification is paramount. This compound serves as an ideal internal standard for the quantification of endogenous butyrylcarnitine by liquid chromatography-mass spectrometry (LC-MS). The addition of a known amount of the deuterated standard to a sample allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

The analysis of acylcarnitine profiles is a key component of metabolomics studies, particularly in the diagnosis and monitoring of inherited metabolic disorders and in research on complex diseases like metabolic syndrome. Altered levels of specific acylcarnitines, including butyrylcarnitine, can serve as metabolic signatures for these conditions. The use of this compound and other labeled acylcarnitine standards is crucial for the reliable identification and quantification of these signatures.

While the primary role of this compound is in metabolomics, these findings can be correlated with proteomics data. Proteomics aims to identify and quantify the entire set of proteins in a biological system. By identifying metabolic signatures through accurate metabolomic profiling (enabled by labeled standards), researchers can then investigate corresponding changes in the expression of proteins involved in the relevant metabolic pathways, providing a more integrated understanding of the metabolic phenotype.

Research on Specific Associated Metabolic Enzymes and Pathways

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Pathway Research

The Short-Chain Acyl-CoA Dehydrogenase (SCAD) enzyme is a key player in the mitochondrial beta-oxidation of short-chain fatty acids. It specifically catalyzes the dehydrogenation of butyryl-CoA to crotonyl-CoA. In certain inborn errors of metabolism, such as SCAD deficiency, the impaired function of this enzyme leads to an accumulation of butyryl-CoA. This excess is then buffered by carnitine acetyltransferase, forming butyrylcarnitine (B1668139), which can be detected in blood and urine.

Elevated levels of C4-carnitine (which includes butyrylcarnitine) are a primary biomarker for SCAD deficiency. nih.gov Research in this area heavily relies on tandem mass spectrometry to screen for and diagnose this condition. In these analytical methods, (R)-Butyryl Carnitine-d5 Chloride is used as an internal standard to ensure the accurate quantification of the C4-carnitine species in patient samples. medchemexpress.com Furthermore, in vitro studies using patient-derived fibroblasts can utilize labeled precursors to assess the flux through the beta-oxidation pathway and confirm enzymatic defects. For instance, incubating cells with labeled fatty acids and tracing the production of labeled butyrylcarnitine can elucidate the metabolic block. nih.gov

Isobutyryl-CoA Dehydrogenase (IBDD) Pathway Research

Isobutyryl-CoA Dehydrogenase (IBDD) is a mitochondrial enzyme involved in the catabolism of the branched-chain amino acid, valine. nih.gov It catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA. medlineplus.gov A deficiency in the IBDD enzyme, encoded by the ACAD8 gene, results in the accumulation of isobutyryl-CoA. nih.gov Similar to SCAD deficiency, this leads to an elevated level of C4-carnitine, in this case, isobutyrylcarnitine (B1203888), which is an isomer of butyrylcarnitine. hmdb.ca

The diagnostic challenge lies in distinguishing between IBDD and SCAD deficiency, as both can present with elevated C4-carnitine in newborn screening. nih.gov this compound, along with a corresponding labeled standard for isobutyrylcarnitine, is essential for developing precise analytical methods to differentiate and quantify these isomers. Research has focused on creating algorithms that can distinguish between the two conditions based on mass spectrometry data. nih.gov Studies using stable isotope-labeled valine in patient fibroblasts have been crucial in confirming IBDD by demonstrating the specific accumulation of labeled isobutyrylcarnitine. nih.gov

Interplay with Broader Lipid Metabolism and Energy Homeostasis

Carnitine and its acyl esters are fundamental to cellular energy homeostasis. The carnitine shuttle system is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for beta-oxidation, the primary process for generating energy from fats. nih.gov Carnitine also plays a vital role in buffering the mitochondrial acyl-CoA/CoA ratio. nih.gov When specific acyl-CoAs accumulate due to metabolic demand or enzymatic defects, they are converted to acylcarnitines, which can be exported from the mitochondria.

Enzymatic Studies on Carnitine-Related Enzymes and Stereospecificity

Several enzymes within the carnitine system exhibit stereospecificity, preferentially interacting with the (R)-enantiomer of carnitine (also known as L-carnitine). The key enzymes are the carnitine acyltransferases, which catalyze the reversible transfer of acyl groups between coenzyme A and carnitine. nih.gov

Carnitine Acetyltransferase (CRAT): This enzyme manages the equilibrium of short-chain acyl groups, including acetyl and butyryl groups, between CoA and carnitine. nih.govmdpi.com Studies have shown that the binding of carnitine to the active site of CRAT is stereospecific, involving a hydrogen bond between the 3-hydroxyl group of (R)-carnitine and a catalytic histidine residue. nih.govnih.gov this compound can be used as a substrate in enzymatic assays to study the kinetics and specificity of CRAT and other short-chain acyltransferases. hmdb.ca Its labeled nature allows for easy detection of the products, facilitating detailed mechanistic studies.

Carnitine Palmitoyltransferase (CPT) System: Comprising CPT1 and CPT2, this system is crucial for long-chain fatty acid oxidation. nih.gov While its primary substrates are long-chain acyl-CoAs, the study of how different acylcarnitines modulate its activity is an active area of research.

The use of the specific (R)-enantiomer in the labeled compound is critical, as the (S)-enantiomer (D-carnitine) can act as an inhibitor of these transport and enzymatic systems.

Investigation of Gut Microbiota Metabolism of Carnitine Derivatives

The gut microbiota plays a significant role in the metabolism of dietary carnitine. nih.gov Certain gut bacteria can metabolize L-carnitine into trimethylamine (B31210) (TMA). pnas.orgnih.gov TMA is then absorbed by the host and converted in the liver to trimethylamine-N-oxide (TMAO), a metabolite that has been linked to an increased risk of cardiovascular disease. nih.gov

Research into this pathway investigates how various carnitine derivatives are processed by the gut microbiome. Butyryl carnitine can be hydrolyzed by bacterial esterases, releasing butyrate (B1204436) and L-carnitine. nih.gov The released L-carnitine can then enter the TMA/TMAO pathway, while the butyrate serves as a primary energy source for colonocytes. This compound can be employed as a tracer in both animal models and in vitro gut fermentation models. By administering the labeled compound, researchers can track the formation of labeled TMA and other metabolites, helping to quantify the contribution of carnitine derivatives to TMAO production and to understand the specific enzymatic pathways and bacterial species involved. pnas.org

Interactive Data Tables

Table 1: Key Enzymes Associated with Butyryl Carnitine Metabolism

EnzymePathwaySubstrate(s)Product(s)Relevance to this compound
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Fatty Acid Beta-OxidationButyryl-CoACrotonyl-CoADeficiency leads to butyrylcarnitine accumulation; used as a standard for diagnosis. nih.gov
Isobutyryl-CoA Dehydrogenase (IBDD) Valine CatabolismIsobutyryl-CoAMethacrylyl-CoADeficiency leads to isobutyrylcarnitine accumulation; standard helps differentiate isomers. nih.govmedlineplus.gov
Carnitine Acetyltransferase (CRAT) Acyl Group BufferingButyryl-CoA, (R)-CarnitineButyrylcarnitine, CoAUsed as a labeled substrate to study enzyme kinetics and stereospecificity. hmdb.canih.gov
Bacterial Esterases Gut Microbiota MetabolismButyryl carnitineButyrate, (R)-CarnitineUsed as a tracer to study hydrolysis and subsequent carnitine metabolism by gut bacteria. nih.gov

Table 2: Mentioned Chemical Compounds

Advanced Research Methodologies and Future Directions

Development of Novel Analytical Platforms for Acylcarnitine Profiling

Acylcarnitine analysis is a cornerstone for investigating inherited metabolic disorders of fatty acid oxidation and organic acid catabolism. duke.edunih.gov Traditionally, this analysis has been performed using flow-injection analysis tandem mass spectrometry (FIA-MS/MS). nih.gov While revolutionary in its time for enabling high-throughput screening, this method has limitations, particularly in its inability to distinguish between isomeric and isobaric acylcarnitine species. nih.govresearchgate.net

To overcome these challenges, research has focused on developing more sophisticated analytical platforms that couple liquid chromatography (LC) with mass spectrometry (MS). nih.gov Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) provide the necessary separation of complex mixtures prior to detection by the mass spectrometer. researchgate.netnih.govnih.gov This chromatographic separation is critical, as numerous acylcarnitine species exist as isomers that cannot be differentiated by mass alone. nih.govnih.gov The use of high-resolution mass spectrometry (HRMS) further enhances these platforms by providing highly accurate mass measurements, which aids in the confident identification of metabolites. researchgate.net

In these advanced LC-MS/MS methods, stable isotope-labeled internal standards are indispensable for accurate quantification. duke.edu (R)-Butyryl Carnitine-d5 Chloride, a deuterium-labeled version of butyrylcarnitine (B1668139), serves this exact purpose. medchemexpress.commedchemexpress.com By adding a known amount of the labeled standard to a sample, researchers can use the principle of isotope dilution to precisely calculate the concentration of the corresponding unlabeled, or endogenous, butyrylcarnitine. duke.edunumberanalytics.com This approach corrects for variations in sample preparation and instrument response, ensuring robust and reliable quantification, which is essential for both clinical diagnostics and fundamental research. nih.gov

Table 1: Comparison of Analytical Platforms for Acylcarnitine Profiling

Feature Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS & UHPLC-MS/MS)
Principle Direct infusion of sample into the mass spectrometer without prior chromatographic separation. nih.gov Separation of analytes based on physicochemical properties before entering the mass spectrometer. nih.gov
Isomer Separation Unable to distinguish between isomeric and isobaric compounds. nih.govresearchgate.net Capable of separating constitutional isomers and diastereomers. nih.govnih.gov
Throughput High-throughput, suitable for newborn screening. nih.gov Lower throughput due to chromatographic run times, but provides more detailed data. nih.gov
Quantification Relies on precursor-ion or neutral-loss scanning. duke.edu Provides more accurate quantification of individual species, especially isomers. nih.govnih.gov

| Application | Primary screening, established diagnostic profiles. revvity.com | Second-tier testing, comprehensive metabolic studies, research applications. nih.gov |

Integration with Multi-Omics Data in Systems Biology

The biological role of acylcarnitines extends beyond markers of rare inborn errors of metabolism; they are now recognized as important players in complex diseases. nih.govmdpi.com To understand their function in a broader context, acylcarnitine profiling (a metabolomics approach) is increasingly being integrated with other "omics" disciplines such as genomics, transcriptomics, and proteomics. mdpi.com This systems biology approach allows for a more holistic view of cellular processes and disease pathology.

By combining data from these different molecular levels, researchers can connect changes in metabolite concentrations with alterations in gene expression, protein levels, and enzymatic activity. For example, a multi-omics study in bladder cancer integrated metabolomics (including acylcarnitines), lipidomics, and transcriptomics. nih.gov This approach not only identified a unique set of biochemical pathways deregulated in high-grade cancer but also linked them to gene signatures that could predict patient survival. nih.gov Specifically, the study suggested that impaired fatty acid oxidation plays a significant role in the progression of the disease. nih.gov

Similarly, in the study of cardiovascular diseases, acylcarnitine levels have been associated with the risk of myocardial infarction. mdpi.com Integrating this metabolomic data with proteomic and genomic information helps to build comprehensive models of disease mechanisms, potentially revealing novel biomarkers and therapeutic targets that would not be apparent from a single-omics analysis alone. mdpi.com The accurate quantification of acylcarnitines, enabled by labeled standards like this compound, is a foundational requirement for these large-scale integration studies, providing the high-quality data necessary for meaningful biological interpretation.

Table 2: Overview of Multi-Omics Integration in Systems Biology

Omics Field Analyte Information Provided Contribution to Integrated Analysis
Genomics DNA Genetic blueprint, predispositions, mutations. Provides the static blueprint upon which biological processes are built.
Transcriptomics RNA Gene expression levels. Reveals which genes are active under specific conditions.
Proteomics Proteins Protein abundance, modifications, and interactions. mdpi.com Details the functional machinery of the cell. mdpi.com

| Metabolomics | Metabolites (e.g., Acylcarnitines) | The chemical products and intermediates of metabolism. nih.gov | Provides a direct readout of the physiological or pathophysiological state of a cell or organism. nih.gov |

Innovative Applications in Tracing Specific Biochemical Reactions

The use of stable, non-radioactive isotopes as tracers is a powerful tool in metabolomics for elucidating the dynamics of metabolic networks. numberanalytics.comnih.gov Stable isotope labeling involves introducing molecules containing heavier isotopes (such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)) into a biological system and tracking their incorporation into various metabolites. nih.govnumberanalytics.com This approach provides insights that are unattainable with simple measurements of metabolite concentrations. nih.gov

This compound is an example of a deuterated compound used in such methodologies, primarily as an internal standard for isotope dilution mass spectrometry. duke.edumedchemexpress.com The principle, however, extends to metabolic flux analysis. In a tracer experiment, a labeled substrate (e.g., ¹³C-glucose) is supplied to cells. acs.org As the cells metabolize the substrate, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass shifts in these metabolites using mass spectrometry, researchers can map active metabolic pathways, determine the relative contribution of different substrates to a metabolite's production, and discover novel metabolic routes. nih.govacs.org

This technique allows for the direct investigation of biochemical reactions in a dynamic way. It can differentiate between endogenous metabolites synthesized by the cells and exogenous compounds from the environment. tandfonline.com Furthermore, it can quantify the rate, or flux, of metabolic reactions, providing a more comprehensive understanding of cellular metabolism under different conditions. numberanalytics.com The development of sophisticated software and high-resolution mass spectrometry has made it possible to perform these analyses on a system-wide scale, revealing the intricate connectivity of metabolic networks. nih.govtandfonline.com

Table 3: Common Stable Isotopes and Their Applications in Metabolomics

Isotope Common Labeled Precursor Typical Application
Deuterium (²H or D) Labeled water (D₂O), labeled compounds Used as internal standards for quantification; can also trace metabolic pathways, particularly in lipid metabolism. numberanalytics.com
Carbon-13 (¹³C) ¹³C-Glucose, ¹³C-Glutamine Central carbon metabolism tracing, determining the fate of carbon atoms through glycolysis, the TCA cycle, and other key pathways. nih.govacs.org

| Nitrogen-15 (¹⁵N) | ¹⁵N-Glutamine, ¹⁵N-Ammonium Chloride | Tracing nitrogen metabolism, including amino acid and nucleotide synthesis. nih.gov |

Table 4: List of Mentioned Compounds

Compound Name
This compound
3-hydroxy-2-methyl-butyryl-L-carnitine
3-hydroxy-isovalerylcarnitine
3-methyl-crotonylcarnitine
Acetylcarnitine
Butyrobetaine
Butyrylcarnitine
Carnitine
Glutaroylcarnitine
Isobutyrylcarnitine (B1203888)
Methylmalonylcarnitine
Propionylcarnitine
Succinylcarnitine

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-Butyryl Carnitine-d5 Chloride in a research setting?

  • Methodological Answer : Synthesis requires precise control of deuterium incorporation and stereochemical purity. Start with (R)-Butyryl Carnitine and use deuterated reagents (e.g., D₂O or deuterated acids) under anhydrous conditions. Monitor reaction progress via NMR to confirm deuterium substitution at the five specified positions. Purification via reverse-phase HPLC ensures removal of non-deuterated byproducts. Validate purity (>98%) using LC-MS and isotopic abundance analysis .

Q. How should researchers characterize the identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • NMR : Confirm stereochemistry (R-configuration) and deuterium integration via ¹H/²H-NMR.
  • LC-MS : Verify molecular ion peaks (M+H⁺) and isotopic patterns (d5 vs. d0).
  • Elemental Analysis : Ensure stoichiometric alignment with theoretical values for C, H, N, and Cl.
  • Chiral HPLC : Resolve enantiomeric impurities using a chiral stationary phase (e.g., amylose-based columns). Document all data in alignment with NIH preclinical reporting guidelines .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. Store in airtight containers at -20°C to prevent degradation. For spills, neutralize with calcium hydroxide or sodium carbonate to hydrolyze reactive chloride groups. Emergency protocols should include rinsing exposed skin/eyes with water for 15 minutes and seeking immediate medical evaluation .

Advanced Research Questions

Q. How does the deuterium isotope effect influence metabolic studies using this compound?

  • Methodological Answer : Deuterium substitution alters bond dissociation energies, potentially slowing enzymatic cleavage in vivo. Design experiments to compare deuterated vs. non-deuterated analogs in metabolic assays (e.g., mitochondrial β-oxidation). Use kinetic isotope effect (KIE) calculations to quantify rate differences. Validate findings with parallel MS-based flux analysis to track deuterium retention in metabolites .

Q. How can researchers resolve contradictory data when using this compound as an internal standard in quantitative assays?

  • Methodological Answer : Contradictions may arise from matrix effects or ion suppression in LC-MS. Mitigate by:

  • Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., plasma or tissue homogenate).
  • Spike-and-Recovery Tests : Assess recovery rates (85–115%) across concentrations.
  • Isotopic Dilution : Use a second deuterated analog (e.g., d7) to cross-validate quantification accuracy. Document variability sources in supplemental materials per journal guidelines .

Q. What experimental design strategies optimize the use of this compound in tracer studies?

  • Methodological Answer :

  • Dose Optimization : Conduct pilot studies to determine the minimum deuterium enrichment detectable via MS (typically 0.1–1% molar excess).
  • Time-Course Sampling : Collect samples at intervals reflecting the compound’s half-life in the target tissue.
  • Control Groups : Include non-deuterated controls and solvent-only blanks to distinguish endogenous vs. exogenous signals.
  • Data Normalization : Use stable isotope-labeled internal standards for batch correction. Reference NIH guidelines for preclinical reproducibility .

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